1-([1,4'-Bipiperidin]-1'-yl)-2-aminopropan-1-one

Catalog No.
S13852625
CAS No.
M.F
C13H25N3O
M. Wt
239.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-([1,4'-Bipiperidin]-1'-yl)-2-aminopropan-1-one

Product Name

1-([1,4'-Bipiperidin]-1'-yl)-2-aminopropan-1-one

IUPAC Name

2-amino-1-(4-piperidin-1-ylpiperidin-1-yl)propan-1-one

Molecular Formula

C13H25N3O

Molecular Weight

239.36 g/mol

InChI

InChI=1S/C13H25N3O/c1-11(14)13(17)16-9-5-12(6-10-16)15-7-3-2-4-8-15/h11-12H,2-10,14H2,1H3

InChI Key

TWMCOKRFHBBPQX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC(CC1)N2CCCCC2)N

1-([1,4'-Bipiperidin]-1'-yl)-2-aminopropan-1-one is a chemical compound characterized by its unique structure, which features a bipiperidine moiety linked to an aminopropanone group. This compound has garnered attention in various fields of research due to its potential applications in medicinal chemistry and its interesting chemical properties. The bipiperidine component contributes to the compound's ability to interact with biological systems, making it a subject of interest for studies related to pharmacology and drug design .

, including:

  • Oxidation: 1-([1,4'-Bipiperidin]-1'-yl)-2-aminopropan-1-one can be oxidized to form corresponding oxo derivatives. Common oxidizing agents used include potassium permanganate and chromium trioxide.
  • Reduction: The ketone functional group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted amino derivatives .

Research indicates that 1-([1,4'-Bipiperidin]-1'-yl)-2-aminopropan-1-one exhibits notable biological activity. It has been studied for its potential interactions with specific molecular targets, including receptors and enzymes. These interactions may modulate biological pathways, suggesting its utility in drug development and therapeutic applications .

The synthesis of 1-([1,4'-Bipiperidin]-1'-yl)-2-aminopropan-1-one typically involves the reaction of 1,4'-bipiperidine with 3-chloropropan-1-one. This reaction is usually conducted under basic conditions, often using sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution. The reaction mixture is heated to promote the formation of the desired product. On an industrial scale, continuous flow reactors may be employed to enhance efficiency and yield .

Synthetic Route Example

The compound has a wide range of applications across various fields:

  • Medicinal Chemistry: Investigated for potential therapeutic properties and as a precursor for drug development.
  • Chemical Research: Used as a building block for synthesizing more complex molecules.
  • Biological Studies: Explored for its interactions with biological macromolecules, contributing to the understanding of biochemical pathways .

Interaction studies have shown that 1-([1,4'-Bipiperidin]-1'-yl)-2-aminopropan-1-one can bind to specific receptors or enzymes, influencing their activity. This characteristic makes it valuable for exploring mechanisms of action in pharmacological contexts. The pathways involved may include signal transduction cascades or metabolic processes relevant to various diseases .

Several compounds share structural similarities with 1-([1,4'-Bipiperidin]-1'-yl)-2-aminopropan-1-one. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
1,4'-Bipiperidin-3-olContains a bipiperidine moietyLacks the aminopropanone functionality
4-PiperidinopiperidineSimilar piperidine structureDoes not contain an aminopropanone group
1,4'-Bipiperidin-4-olContains hydroxyl group instead of ketoneDifferent functional group leading to varied reactivity

The presence of the aminopropanone group in 1-([1,4'-Bipiperidin]-1'-yl)-2-aminopropan-1-one imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness contributes significantly to its value in research and potential therapeutic applications .

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

239.199762429 g/mol

Monoisotopic Mass

239.199762429 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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